An In-depth Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate: A Chiral Building Block for Advanced Drug Discovery
Introduction: The Strategic Value of the Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, offering a flexible, three-dimensional structure that can effectively probe the binding pockets of complex biological targets. Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane core provides a greater degree of conformational freedom, enabling synthetic chemists to fine-tune ligand-receptor interactions with high precision. When functionalized with a chiral amine, as in (S)-tert-Butyl azepan-3-ylcarbamate, this scaffold becomes a powerful tool for the development of enantiomerically pure pharmaceuticals, significantly enhancing therapeutic efficacy while minimizing off-target effects.[1]
This technical guide provides an in-depth analysis of (S)-tert-Butyl azepan-3-ylcarbamate, a key chiral intermediate for researchers, scientists, and drug development professionals. We will explore its core structural and physicochemical properties, provide detailed, field-tested protocols for its synthesis and purification, and discuss its strategic application in the synthesis of next-generation therapeutics, particularly those targeting neurological and psychiatric disorders.[1]
Molecular Structure and Physicochemical Properties
(S)-tert-Butyl azepan-3-ylcarbamate is a bifunctional molecule featuring a chiral center at the C3 position of the azepane ring. The bulky tert-butyloxycarbonyl (Boc) protecting group on the 3-amino function provides excellent stability under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal synthetic strategies.[2][3] The secondary amine within the azepane ring remains available for further functionalization.
Structural Analysis
The defining feature of this molecule is the (S)-stereochemistry at the carbon bearing the carbamate. This specific chirality is crucial for achieving selective interactions with chiral biological targets. The azepane ring itself exists in a dynamic equilibrium of several chair and boat-like conformations, a characteristic that can be exploited in rational drug design.
Caption: 2D structure of (S)-tert-Butyl azepan-3-ylcarbamate.
Physicochemical and Computed Properties
A summary of the key physicochemical properties is provided below. Experimental data for molecules of this class can be sparse; therefore, high-quality computed properties are included to guide laboratory practice.
| Property | Value | Source |
| CAS Number | 213990-48-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Off-white to white solid or colorless oil | Inferred from similar compounds |
| Boiling Point | ~323 °C | [5] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [Inferred] |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
| XLogP3-AA | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area | 50.4 Ų | [4] |
Synthesis and Purification
The enantioselective synthesis of (S)-tert-Butyl azepan-3-ylcarbamate is a non-trivial process that requires careful control of stereochemistry. While multiple routes to the racemic 3-aminoazepane core exist, achieving high enantiopurity necessitates either a chiral resolution step or, more efficiently, an asymmetric synthesis from a chiral starting material.[6] A highly effective and scalable approach starts from the readily available amino acid, L-lysine.
Recommended Synthetic Pathway
A robust chemoenzymatic or chemical cyclization strategy starting from L-lysine derivatives provides a reliable route to the chiral azepane core. The following pathway is a logical synthesis based on established methodologies for creating chiral 3-aminoazepanes and related heterocycles.[6][7][8][9]
Caption: Synthetic workflow from L-Lysine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of chiral 3-aminoazepanes from amino acid precursors.[6][8]
Step 1: Protection and Cyclization of L-Lysine to (S)-N-Cbz-3-amino-azepan-2-one
-
Cbz-Protection: To a solution of L-lysine in aqueous base (e.g., NaOH or NaHCO₃), add benzyl chloroformate (Cbz-Cl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Acidify the solution to precipitate the Cbz-protected lysine derivative.
-
Intramolecular Cyclization: Activate the carboxylic acid of the Cbz-protected lysine (e.g., using thionyl chloride to form the acid chloride, or a coupling agent like DCC/NHS). In a suitable solvent (e.g., THF), treat the activated acid with a non-nucleophilic base (e.g., triethylamine) to promote intramolecular amide bond formation, yielding the lactam.
Step 2: Reduction of the Lactam
-
In a flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or Diethyl ether) at 0°C.
-
Slowly add a solution of (S)-N-Cbz-3-amino-azepan-2-one in the same anhydrous solvent to the reducing agent suspension.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.
Step 3: Deprotection of the Cbz Group
-
Dissolve the crude (S)-3-Cbz-aminoazepane in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield crude (S)-3-aminoazepane.
Step 4: Boc-Protection
-
Dissolve the crude (S)-3-aminoazepane in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Purification of the final product is critical to ensure its suitability for subsequent synthetic steps. Flash column chromatography is the most common and effective method.[10]
-
Column Preparation: Prepare a silica gel column with an appropriate diameter and length for the scale of the reaction. Equilibrate the column with a non-polar solvent system, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 95:5).
-
Sample Loading: Dissolve the crude (S)-tert-Butyl azepan-3-ylcarbamate in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (a gradient of 5% to 50% ethyl acetate in hexanes is a good starting point). A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the product from streaking on the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a suitable agent such as ninhydrin (which will stain the secondary amine) or potassium permanganate.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (S)-tert-Butyl azepan-3-ylcarbamate.
Chemical Reactivity and Handling
The reactivity of (S)-tert-Butyl azepan-3-ylcarbamate is dominated by the two nitrogen atoms. The Boc-protected amine is stable to most reaction conditions except for strong acids, while the secondary amine of the azepane ring is nucleophilic and can participate in a variety of chemical transformations.
Deprotection of the Boc Group
The tert-butyloxycarbonyl group is readily cleaved under acidic conditions to reveal the free primary amine.[3] This is a cornerstone of its utility in multi-step synthesis.
-
Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) at room temperature will efficiently remove the Boc group, usually within 1-2 hours.
-
Milder Conditions: For substrates sensitive to strong acids, milder conditions such as 4M HCl in dioxane, or aqueous phosphoric acid can be employed.[11] Lewis acids like ZnBr₂ in dichloromethane have also been shown to be effective.[12][13]
Caption: Reactivity of the deprotected diamine.
Reactions at the Azepane Nitrogen
The secondary amine of the azepane ring is a versatile handle for introducing further diversity into the molecule. Common reactions include:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.
-
N-Acylation: Formation of amides by reaction with acyl chlorides or activated esters.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Safety and Handling
(S)-tert-Butyl azepan-3-ylcarbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on GHS classifications for the racemic mixture, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] All manipulations should be performed in a well-ventilated chemical fume hood.
Analytical Characterization
Purity and structural confirmation are paramount. Below are the expected analytical signatures for this compound based on data from structurally similar molecules.[14]
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-5.0 (br s, 1H, NH-Boc), ~3.5-3.8 (m, 1H, CH-N-Boc), ~2.6-3.0 (m, 4H, CH₂-N-CH₂), ~1.5-2.0 (m, 6H, azepane ring CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155-157 (C=O, carbamate), ~79-81 (C(CH₃)₃), ~50-55 (CH-N-Boc), ~45-50 (CH₂-N-CH₂), ~25-35 (azepane ring CH₂), 28.4 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: 215.18 [M+H]⁺, 237.16 [M+Na]⁺ |
Applications in Drug Discovery
The true value of (S)-tert-Butyl azepan-3-ylcarbamate lies in its application as a chiral building block for complex, high-value pharmaceutical targets. The 3-aminoazepane motif is a key pharmacophore in a number of clinical candidates and approved drugs.[6][8]
-
Kinase Inhibitors: The diamine structure, available after deprotection, serves as a versatile linker to connect different pharmacophores, enabling the exploration of structure-activity relationships in the development of kinase inhibitors for oncology and inflammatory diseases.[15]
-
Neurological and Psychiatric Disorders: The azepane scaffold is frequently employed in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets for treating conditions like schizophrenia, depression, and anxiety.[1] The defined stereochemistry of this building block is essential for achieving receptor subtype selectivity.
-
Antibacterial Agents: Chiral cyclic diamines are core components of several potent antibacterial agents, such as the fluoroquinolone antibiotic besifloxacin, highlighting the importance of these scaffolds in overcoming antibiotic resistance.[6]
Conclusion
(S)-tert-Butyl azepan-3-ylcarbamate is a sophisticated and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its unique combination of a conformationally flexible seven-membered ring, a strategically placed chiral center, and orthogonal protecting groups provides medicinal chemists with a powerful tool for rational drug design. The synthetic protocols and analytical data presented in this guide offer a comprehensive resource for researchers looking to leverage the potential of this versatile intermediate in their drug discovery programs.
References
-
Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 2020, 56(57), 7949-7952. [Link]
-
Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2023. [Link]
-
(S)-tert-Butyl azepan-3-ylcarbamate. MySkinRecipes. Accessed January 7, 2026. [Link]
-
Synthesis of Boc-protected amines. Beilstein Journals. Accessed January 7, 2026. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. 2013. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Accessed January 7, 2026. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Accessed January 7, 2026. [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 2020. [Link]
-
Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate, 2023. [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed, 2020. [Link]
-
Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ChemistryViews, 2023. [Link]
-
Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications, 2022. [Link]
-
Tert-butyl 3-azepanylcarbamate. PubChem, National Center for Biotechnology Information. Accessed January 7, 2026. [Link]
-
Supporting Information for various tert-butyl carbamates. Accessed January 7, 2026. [Link]
-
Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate, 2020. [Link]
-
Kadyrov, R., & Tok, O. L. Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Thieme Chemistry, 2021. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Accessed January 7, 2026. [Link]
-
Li, B., Berliner, M., Buzon, R., et al. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed, 2006. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications, 2024. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. Accessed January 7, 2026. [Link]
-
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 7, 2026. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. Accessed January 7, 2026. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate, 2004. [Link]
-
tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem, National Center for Biotechnology Information. Accessed January 7, 2026. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed, 2004. [Link]
-
Figure S20. 13 C-NMR of tert-butyl... ResearchGate. Accessed January 7, 2026. [Link]
-
(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. Apicule. Accessed January 7, 2026. [Link]
Sources
- 1. (S)-tert-Butyl azepan-3-ylcarbamate [myskinrecipes.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
